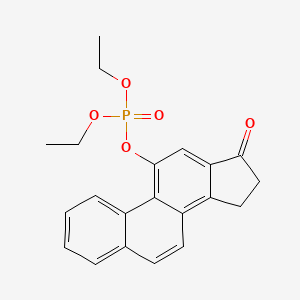
Phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C21H21O5P and a molecular weight of 384.3622 g/mol. This compound is known for its unique structure, which includes a phosphoric acid diethyl ester moiety attached to a cyclopenta[a]phenanthrene skeleton. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one typically involves the esterification of phosphoric acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, dihydro compounds, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, diethyl ester, ester with 4-hydroxy-6-methyl-2H-pyran-2-one
- Phosphoric acid, diethyl ester, ester with 3-hydroxy-2-methyl-4H-pyran-4-one
Uniqueness
Phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopenta[a]phenanthrene skeleton differentiates it from other phosphoric acid esters, making it a valuable compound for specialized research applications.
Properties
CAS No. |
30835-59-7 |
|---|---|
Molecular Formula |
C21H21O5P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
diethyl (17-oxo-15,16-dihydrocyclopenta[a]phenanthren-11-yl) phosphate |
InChI |
InChI=1S/C21H21O5P/c1-3-24-27(23,25-4-2)26-20-13-18-16(11-12-19(18)22)17-10-9-14-7-5-6-8-15(14)21(17)20/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
GHKKPVDTZLCJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C2C(=C3CCC(=O)C3=C1)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















